4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one 4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20065346
InChI: InChI=1S/C25H20N2OS2/c1-16-10-12-18(13-11-16)15-26-23-22(19-7-5-6-17(2)14-19)30-25(29)27(23)21-9-4-3-8-20(21)24(26)28/h3-14H,15H2,1-2H3
SMILES:
Molecular Formula: C25H20N2OS2
Molecular Weight: 428.6 g/mol

4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

CAS No.:

Cat. No.: VC20065346

Molecular Formula: C25H20N2OS2

Molecular Weight: 428.6 g/mol

* For research use only. Not for human or veterinary use.

4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one -

Specification

Molecular Formula C25H20N2OS2
Molecular Weight 428.6 g/mol
IUPAC Name 3-(3-methylphenyl)-4-[(4-methylphenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one
Standard InChI InChI=1S/C25H20N2OS2/c1-16-10-12-18(13-11-16)15-26-23-22(19-7-5-6-17(2)14-19)30-25(29)27(23)21-9-4-3-8-20(21)24(26)28/h3-14H,15H2,1-2H3
Standard InChI Key PKCOPCRSMYQFAR-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=CC(=C5)C

Introduction

Chemical Structure and Nomenclature

Molecular Composition

The compound’s molecular formula is C₂₅H₂₀N₂OS₂, with a molar mass of 428.6 g/mol. Its IUPAC name, 3-(3-methylphenyl)-4-[(4-methylphenyl)methyl]-1-sulfanylidene- thiazolo[3,4-a]quinazolin-5-one, reflects the fused thiazoloquinazoline backbone substituted at positions 3 and 4 with m-tolyl and 4-methylbenzyl groups, respectively.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₂₅H₂₀N₂OS₂
Molecular Weight428.6 g/mol
IUPAC Name3-(3-methylphenyl)-4-[(4-methylphenyl)methyl]-1-sulfanylidene- thiazolo[3,4-a]quinazolin-5-one
Canonical SMILESCC1=CC=C(C=C1)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=CC(=C5)C
PubChem CID2138089

The thiazolo[3,4-a]quinazoline scaffold comprises a thiazole ring fused to the a-position of a quinazoline moiety. The 1-thioxo group replaces the oxygen atom at position 1, while the 4-methylbenzyl and m-tolyl substituents enhance lipophilicity, potentially influencing bioavailability and target binding .

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one involves multi-step protocols focused on cyclization and functionalization:

  • Quinazoline Core Formation: Anthranilic acid derivatives undergo condensation with benzylamines to form 3-benzylquinazolin-4(3H)-ones.

  • Thiazole Ring Fusion: Reaction with Appel salt (tetrachloromethane/triphenylphosphine) generates N-arylimino-1,2,3-dithiazoles, which cyclize under basic conditions to form the thiazole ring .

  • Substituent Introduction: Methylbenzyl and m-tolyl groups are introduced via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling, with yields optimized through chromatography .

Challenges in Regioselectivity

Regioselective fusion of the thiazole ring remains a bottleneck. The PMC study highlights that steric hindrance from aromatic substituents (e.g., 2-fluoro-4-methoxyphenyl) can reduce Pd-catalyzed C–S bond formation efficiency, necessitating additives like LiBr or KI to improve yields .

Spectroscopic Characterization

Structural Elucidation

Advanced analytical techniques confirm the compound’s structure and purity:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra resolve proton environments and carbon frameworks, distinguishing methylbenzyl (δ 2.3–2.5 ppm) and quinazoline carbonyl (δ 165–170 ppm) signals.

  • Infrared (IR) Spectroscopy: Strong absorptions at 1670 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C=S stretch) validate the thioxo-quinazoline core.

  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 428.6, with fragmentation patterns consistent with thiazoloquinazoline derivatives.

Table 2: Analytical Techniques and Applications

TechniqueApplicationKey Observations
NMRStructural confirmationAssigns proton/carbon environments
IRFunctional group identificationConfirms C=O and C=S groups
HPLCPurity assessment≥95% purity in optimized syntheses
MSMolecular weight verificationMatches theoretical m/z

Biological Activities and Mechanisms

Antimicrobial Activity

Quinazoline-thiazole hybrids demonstrate broad-spectrum antimicrobial effects. For instance, compound 6f from the Tandfonline study inhibited Staphylococcus aureus at MIC = 50 µg/mL, attributed to DNA gyrase binding . Molecular docking simulations revealed hydrophobic interactions between the thiazole moiety and gyrase’s ATP-binding pocket, a mechanism possibly shared by the subject compound .

Pharmacological Prospects and Challenges

Druglikeness and ADMET Properties

The compound’s LogP (~4.2) and molar refractivity (118.7) suggest moderate lipophilicity and polar surface area, potentially limiting blood-brain barrier permeability. Further ADMET studies are needed to evaluate hepatotoxicity and CYP450 interactions.

Synthetic Scalability

Current protocols yield 39–50% for thiazoloquinazolines, but low yields (10%) in sterically hindered derivatives necessitate process optimization. Flow chemistry or microwave-assisted synthesis could enhance efficiency .

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